molecular formula C17H19N3OS B4692634 2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4(5H)-ONE

2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4(5H)-ONE

Cat. No.: B4692634
M. Wt: 313.4 g/mol
InChI Key: YQRSFQXYLCBEBA-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4(5H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4(5H)-ONE typically involves multiple steps. One common approach starts with the construction of the piperazine ring through intramolecular 1,4-addition of an unsaturated amino ester or reductive cyclization of an amino keto ester . The resulting intermediates are then subjected to various reactions, including alkylation, cyclization, and demethoxycarbonylation, to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4(5H)-ONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4(5H)-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4(5H)-ONE involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interact with cellular receptors to exert its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4(5H)-ONE is unique due to its complex structure, which allows for a wide range of chemical modifications and applications. Its combination of a piperazine ring and a thiazole ring makes it particularly versatile for various scientific and industrial applications .

Properties

IUPAC Name

(5E)-2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-5-benzylidene-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c21-16-15(11-13-5-2-1-3-6-13)22-17(18-16)20-10-9-19-8-4-7-14(19)12-20/h1-3,5-6,11,14H,4,7-10,12H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRSFQXYLCBEBA-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)C3=NC(=O)C(=CC4=CC=CC=C4)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CN(CCN2C1)C3=NC(=O)/C(=C\C4=CC=CC=C4)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4(5H)-ONE
Reactant of Route 2
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2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4(5H)-ONE
Reactant of Route 3
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2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4(5H)-ONE
Reactant of Route 4
Reactant of Route 4
2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4(5H)-ONE
Reactant of Route 5
2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4(5H)-ONE
Reactant of Route 6
2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4(5H)-ONE

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